![molecular formula C25H32N4O2S B14401949 N,N-Dicyclohexyl-N'-[4-(4-nitroanilino)phenyl]thiourea CAS No. 88477-61-6](/img/structure/B14401949.png)
N,N-Dicyclohexyl-N'-[4-(4-nitroanilino)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of cyclohexyl groups, a nitroaniline moiety, and a thiourea linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea typically involves the reaction of N,N-dicyclohexylcarbodiimide with 4-nitroaniline in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N,N-dicyclohexylcarbodiimide+4-nitroaniline→N,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products
The major products formed from these reactions include amino derivatives, sulfonyl compounds, and various substituted aromatic compounds.
Scientific Research Applications
N,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dicyclohexylthiourea
- N,N-Dicyclohexyl-4-morpholinecarboxamidine
- N,N-Dicyclohexyl-4-(N,N-dimethylamino)phenylphosphine
Uniqueness
N,N-Dicyclohexyl-N’-[4-(4-nitroanilino)phenyl]thiourea is unique due to the presence of the nitroaniline moiety, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that may lack this functional group.
Properties
CAS No. |
88477-61-6 |
|---|---|
Molecular Formula |
C25H32N4O2S |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
1,1-dicyclohexyl-3-[4-(4-nitroanilino)phenyl]thiourea |
InChI |
InChI=1S/C25H32N4O2S/c30-29(31)24-17-15-20(16-18-24)26-19-11-13-21(14-12-19)27-25(32)28(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h11-18,22-23,26H,1-10H2,(H,27,32) |
InChI Key |
ZJCVEAXAFKDKMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=S)NC3=CC=C(C=C3)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}ethane-1-sulfonic acid](/img/structure/B14401869.png)
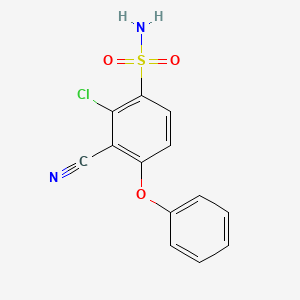
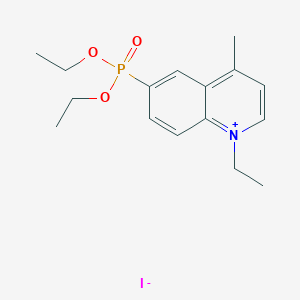
dimethyl-](/img/structure/B14401881.png)
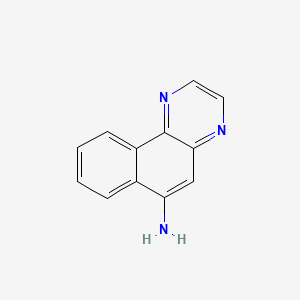
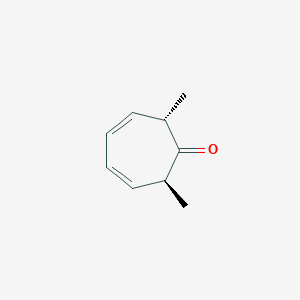
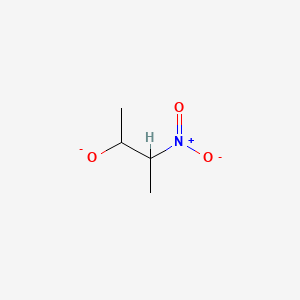
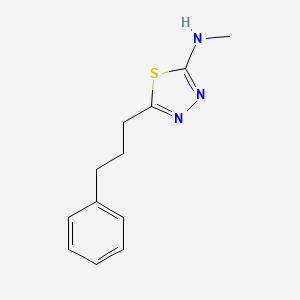
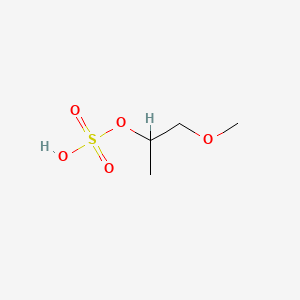
![8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14401939.png)
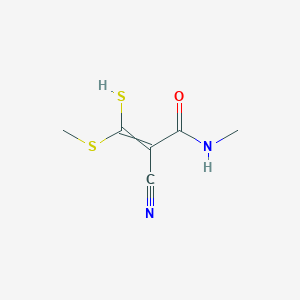
![[2,2'-Binaphthalene]-8,8'(5H,5'H)-dione, 6,6',7,7'-tetrahydro-](/img/structure/B14401954.png)

![5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B14401961.png)
